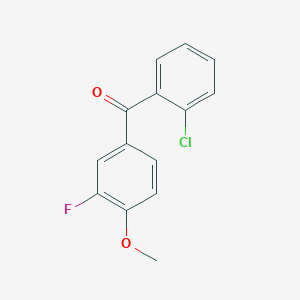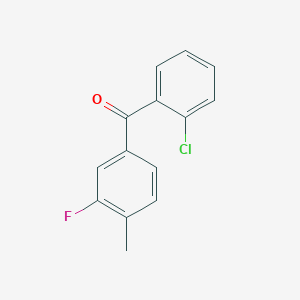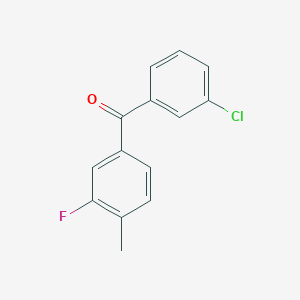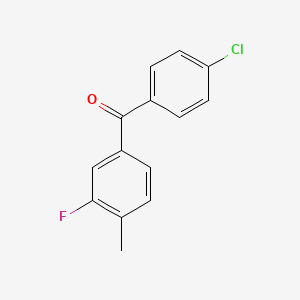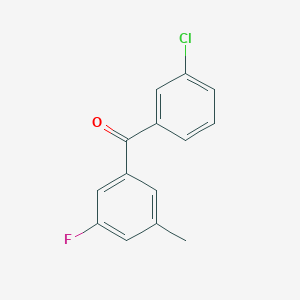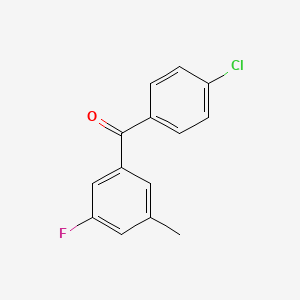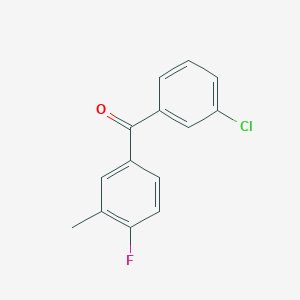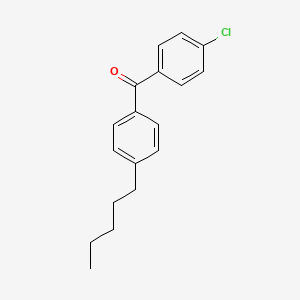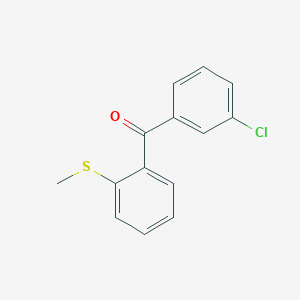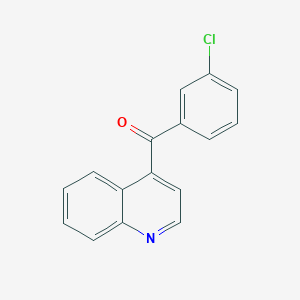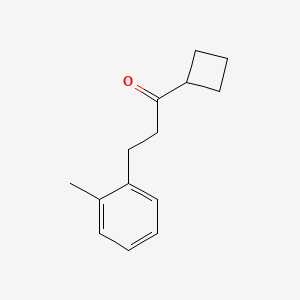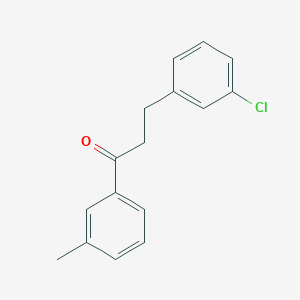
3-(3-Chlorophenyl)-3'-methylpropiophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including palladium-catalyzed reactions, electrochemical preparations, and reactions with Grignard reagents. For instance, a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages, producing tetraarylethanes and diaryl phenylisochromanones . Electrochemical methods have also been used to prepare functionalized compounds, such as the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which involves electrooxidative double ene-type chlorination . Additionally, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was achieved using Grignard reagents and characterized by various spectroscopic methods and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was elucidated, revealing the molecular conformation and packing stabilized by intermolecular interactions . Similarly, the structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined and compared with molecular modeling results .
Chemical Reactions Analysis
The chemical reactivity of related compounds varies depending on their functional groups. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates reacted with alcohols to yield thiophene-2,4-diols, which upon further reactions produced ethers of thiotetronic and α-halogenothiotetronic acids . The presence of halogen substituents and other functional groups can significantly affect the outcome of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the dihedral angle between the mean planes of the 2-chlorophenyl and phenol rings in 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol was determined to be 87.4°, and the crystal structure featured O-H...O hydrogen bonds forming dimers . The copolymerization of trisubstituted ethylenes with styrene resulted in copolymers with high glass transition temperatures, indicating decreased chain mobility due to the dipolar character of the substituents .
Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms
A study by Wakui et al. (2004) explores the catalytic properties of a related compound, 2-hydroxy-2-methylpropiophenone, in palladium-catalyzed reactions. This research shows the potential of similar compounds in facilitating multiple arylation processes through C-C and C-H bond cleavages (Wakui et al., 2004).
Synthetic Techniques and Green Chemistry
Amole et al. (2019) highlight the synthesis of α-methylchalcone derivatives using a base-catalyzed Claisen-Schmidt condensation of 2-hydroxypropiophenone. This research emphasizes the efficiency of solvent-free grinding techniques in chemical synthesis, potentially applicable to compounds like 3-(3-Chlorophenyl)-3'-methylpropiophenone (Amole et al., 2019).
Environmental Science and Analysis
The work of Castillo et al. (1997) involves the determination of phenolic compounds in water and industrial effluents, including chlorophenols. Their methods could be applicable to the analysis and monitoring of compounds like this compound in environmental samples (Castillo et al., 1997).
Organic Synthesis and Chemical Transformations
Kasturi and Damodaran (1969) discuss the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene, leading to the formation of compounds that could be structurally related to this compound (Kasturi & Damodaran, 1969).
Antibacterial Agents and Oxidation Reactions
Zhang and Huang (2003) study the oxidation of antibacterial agents like chlorophene by manganese oxides. Their findings might be relevant in understanding the reactivity and transformation of this compound under similar conditions (Zhang & Huang, 2003).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPAFZSWRHZPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644411 | |
| Record name | 3-(3-Chlorophenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-14-6 | |
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




